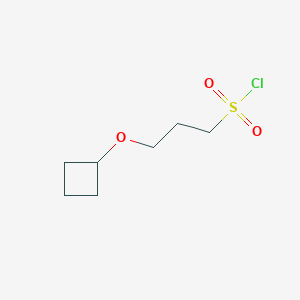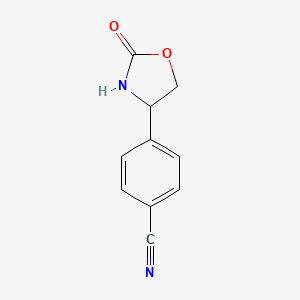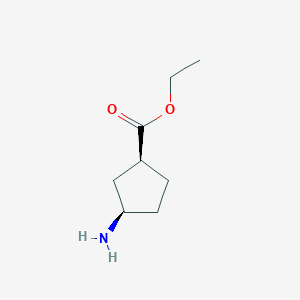![molecular formula C14H18ClN3O B13520752 4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidinehydrochloride](/img/structure/B13520752.png)
4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidinehydrochloride is a chemical compound that belongs to the class of piperidine derivatives It features a piperidine ring bonded to a pyrazole moiety through an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidinehydrochloride typically involves the reaction of 1-phenyl-1H-pyrazol-4-ol with piperidine in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidinehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidinehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidinehydrochloride involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid
- 3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid
- 1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid
Uniqueness
4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidinehydrochloride is unique due to its specific combination of a piperidine ring and a pyrazole moiety. This structure imparts distinct chemical and biological properties, making it valuable for targeted applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C14H18ClN3O |
|---|---|
Molekulargewicht |
279.76 g/mol |
IUPAC-Name |
4-(1-phenylpyrazol-4-yl)oxypiperidine;hydrochloride |
InChI |
InChI=1S/C14H17N3O.ClH/c1-2-4-12(5-3-1)17-11-14(10-16-17)18-13-6-8-15-9-7-13;/h1-5,10-11,13,15H,6-9H2;1H |
InChI-Schlüssel |
ZMMOQNYSXMEHLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1OC2=CN(N=C2)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(5-methoxy-2,3-dihydro-1H-indene-1-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride](/img/structure/B13520670.png)




![1-benzyl-3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-4-carboxylic acid](/img/structure/B13520699.png)


![2-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)acetic acid](/img/structure/B13520711.png)
![2-((Tert-butoxycarbonyl)amino)-6-methoxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13520721.png)

![N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-2-methylprop-2-enamide](/img/structure/B13520726.png)


